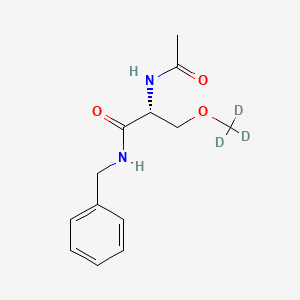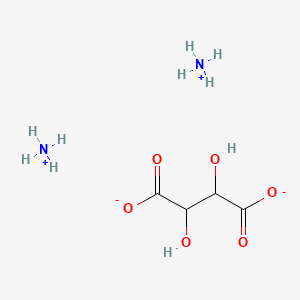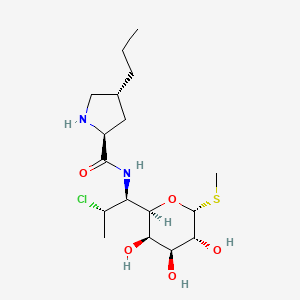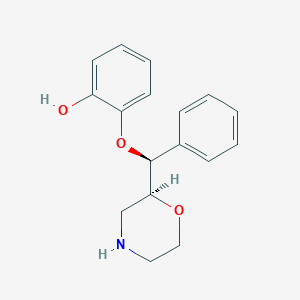
(2S,3S)-Desethylreboxetine
概要
説明
(2S,3S)-Desethylreboxetine is a chiral compound that is structurally related to reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Desethylreboxetine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzylamine.
Chiral Resolution: The precursor undergoes chiral resolution to obtain the desired (2S,3S) configuration.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or reduction.
Final Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis with optimized reaction conditions to maximize yield and purity. This often includes:
Automated Synthesis: Utilizing automated reactors to control reaction parameters precisely.
High-Performance Liquid Chromatography (HPLC): For the separation and purification of enantiomers.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(2S,3S)-Desethylreboxetine can undergo various chemical reactions, including:
Oxidation: Conversion of secondary amines to nitroso compounds.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.
科学的研究の応用
(2S,3S)-Desethylreboxetine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the nervous system.
Medicine: Investigated for its potential therapeutic effects, especially in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of (2S,3S)-Desethylreboxetine involves its interaction with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing neurotransmission. This action is mediated through binding to specific sites on the transporter protein, altering its conformation and function.
類似化合物との比較
Similar Compounds
Reboxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
Atomoxetine: Another NRI used in the treatment of attention deficit hyperactivity disorder (ADHD).
Desipramine: A tricyclic antidepressant with NRI activity.
Uniqueness
(2S,3S)-Desethylreboxetine is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs. This stereochemistry can influence its binding affinity, selectivity, and overall therapeutic profile.
特性
IUPAC Name |
2-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXMAMDNUUSTL-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252570-31-3 | |
| Record name | Desethylreboxetine, (2S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESETHYLREBOXETINE, (2S,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ6YL82KGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



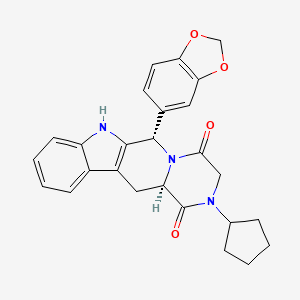
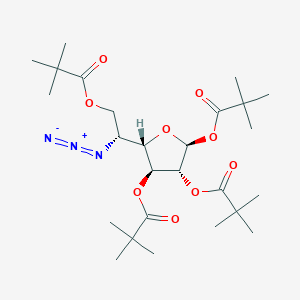
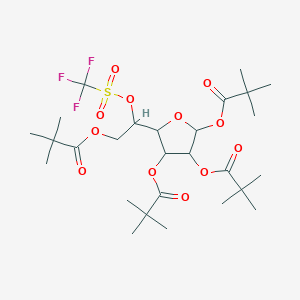
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
